(2Z)-2-phenylbut-2-enedioic acid
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Overview
Description
2-Phenylmaleic acid, also known as 2-phenyl-2-butenedioic acid, is an organic compound with the molecular formula C10H8O4. It is a derivative of maleic acid, where one of the hydrogen atoms on the double bond is replaced by a phenyl group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylmaleic acid can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with benzene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. Another method involves the oxidation of 2-phenylfumaric acid using oxidizing agents like potassium permanganate or hydrogen peroxide .
Industrial Production Methods: In industrial settings, 2-Phenylmaleic acid is often produced through the vapor-phase oxidation of benzene or butene/butane using oxygen as an oxidant. This process is highly exothermic and requires careful control to prevent the formation of unwanted by-products such as carbon monoxide and carbon dioxide .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylmaleic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-phenylfumaric acid.
Reduction: Reduction reactions can convert it into 2-phenylsuccinic acid.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products:
Oxidation: 2-Phenylfumaric acid.
Reduction: 2-Phenylsuccinic acid.
Substitution: Various phenyl-substituted derivatives.
Scientific Research Applications
2-Phenylmaleic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its potential as an intermediate in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of resins, coatings, and plasticizers .
Mechanism of Action
The mechanism of action of 2-Phenylmaleic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of prostaglandins, thereby exhibiting anti-inflammatory properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Maleic Acid: A dicarboxylic acid with similar structural properties but without the phenyl group.
Fumaric Acid: An isomer of maleic acid with a trans configuration.
2-Phenylfumaric Acid: Similar to 2-Phenylmaleic acid but with a different geometric configuration.
Uniqueness: 2-Phenylmaleic acid is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to achieve .
Properties
IUPAC Name |
2-phenylbut-2-enedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNPSIAJXGEDQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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